2-(Diazomethyl)pyridine
Description
Properties
CAS No. |
54031-19-5 |
|---|---|
Molecular Formula |
C6H5N3 |
Molecular Weight |
119.12 g/mol |
IUPAC Name |
2-(diazomethyl)pyridine |
InChI |
InChI=1S/C6H5N3/c7-9-5-6-3-1-2-4-8-6/h1-5H |
InChI Key |
OLNVLUCMZRMIEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C=[N+]=[N-] |
Origin of Product |
United States |
Preparation Methods
Cobalt(II)-Catalyzed In-Situ Generation of 2-(Diazomethyl)pyridine
Reaction Optimization and Control Experiments
Indirect Routes via Multi-Component Coupling Reactions
Pyridine-Assisted Diazoester Additions
Although not directly producing this compound, a related three-component coupling reaction of 2-aminopyridines, aldehydes, and diazoesters offers insights into diazo group introduction. This method, catalyzed by Py- TfOH, forms β-amino-α-diazoesters (e.g., 2a ) through a heterocycle-assisted mechanism. While the product differs structurally, the reaction’s regioselectivity and catalyst design (Table 1 in) suggest adaptability for diazomethyl group installation.
Table 1: Optimization of Three-Component Diazoester Formation
| Entry | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| 1 | Py- TfOH | CH2Cl2 | 56 |
| 2 | Sc(OTf)3 | Toluene | 43 |
| 3 | La(OTf)3 | DCE | 66 |
Diazotransfer Reactions: A Hypothetical Pathway
Regitz-Type Diazo Transfer
A plausible but unreported method involves the Regitz diazo transfer reaction, where 2-methylpyridine reacts with tosyl azide (TsN3) under basic conditions to form this compound. This method, widely used for diazoalkane synthesis, could theoretically proceed as:
$$
\text{2-Methylpyridine} + \text{TsN}3 \xrightarrow{\text{Base}} \text{this compound} + \text{TsNH}2
$$
Challenges and Considerations
- Safety : Diazomethane and its analogs are highly explosive.
- Regioselectivity : Competing reactions at pyridine’s nitrogen may require protective group strategies.
Oxidation of Hydrazone Derivatives
Hydrazone to Diazo Conversion
Oxidation of 2-(hydrazonomethyl)pyridine derivatives (e.g., with MnO2 or hypervalent iodine reagents) represents another potential route:
$$
\text{2-(Hydrazonomethyl)pyridine} \xrightarrow{\text{Oxidant}} \text{this compound} + \text{H}_2\text{O}
$$
This method, though common in diazo compound synthesis, lacks explicit documentation in the provided sources.
Comparative Analysis of Methods
Efficiency and Practicality
| Method | Yield (%) | Safety | Scalability |
|---|---|---|---|
| Cobalt Catalysis | Not reported | Moderate | High |
| Multi-Component | 56–66 | Low risk | Moderate |
| Diazo Transfer (Hypothetical) | – | High risk | Low |
Mechanistic Considerations
- Cobalt catalysis offers superior control over reactive intermediates but requires specialized ligands.
- Multi-component reactions provide modularity but necessitate precise stoichiometry.
Chemical Reactions Analysis
Types of Reactions
2-(Diazomethyl)pyridine undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the diazo group to an amine group.
Substitution: The diazo group can be substituted with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under mild conditions to achieve substitution reactions.
Major Products
Oxidation: Pyridine-2-carboxylic acid derivatives.
Reduction: Pyridine-2-amine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Diazomethyl)pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Diazomethyl)pyridine is primarily based on the reactivity of its diazo group. The diazo group can generate carbenes, which are highly reactive species that can insert into various chemical bonds, including C-H, O-H, and N-H bonds. This reactivity makes it a valuable tool in organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Reactivity and Stability
2-(Chloromethyl)pyridine Hydrochloride
- Substituent : Chloromethyl (–CH₂Cl) group.
- Reactivity : The electron-withdrawing chlorine atom enhances electrophilic substitution on the pyridine ring. It is stable under recommended storage conditions but reacts with strong oxidizers and moisture .
- Applications : Intermediate in pharmaceuticals and agrochemicals.
- Toxicity : Moderate acute toxicity (LD₅₀ = 316 mg/kg in rats) with skin/eye irritation risks .
2-(TERT-BUTOXYCARBONYLAMINO)PYRIDINE
- Substituent: Boc-protected amino (–NHBoc) group.
- Reactivity: The Boc group stabilizes the amino functionality, enabling controlled deprotection for peptide synthesis. Less reactive than diazomethyl derivatives.
- Applications : Building block in drug development and bioconjugation .
2-(4-Chlorobenzyl)pyridine
- Substituent : Chlorobenzyl (–CH₂C₆H₄Cl) group.
- Reactivity : The bulky benzyl group introduces steric hindrance, reducing ring reactivity. Chlorine enhances lipophilicity, influencing pharmacokinetics.
- Physical Properties : Boiling point 181–183°C at 20 mmHg; density 1.39 g/cm³ .
2-(2-Aminoethyl)pyridine
- Substituent: Aminoethyl (–CH₂CH₂NH₂) group.
- Reactivity: Acts as a bidentate ligand for metal coordination (e.g., Pt, Cu), useful in catalysis.
Molecular Switches
- 2-(2-Hydroxyphenyl)pyridine and 2-(2-Methoxyphenyl)pyridine : Exhibit pH-dependent conformational switching via intramolecular hydrogen bonding or lone-pair repulsion. Used in unidirectional molecular motors .
- Diazomethyl Analogs : Unlikely to serve as switches due to irreversible reactivity (e.g., carbene formation).
Pharmaceutical Intermediates
- N-Substituted Imidazo[1,2-a]pyridines : Synthesized via acetamide-functionalized intermediates, highlighting pyridine's role in bioactive molecule design .
- Diazomethyl Derivatives: Limited in drug development due to instability but valuable in cross-coupling reactions for complex scaffold synthesis.
Comparative Data Table
Q & A
Basic: What are the most reliable synthetic routes for preparing 2-(Diazomethyl)pyridine, and how can reaction efficiency be optimized?
Answer:
The 3-component coupling (3-CC) reaction involving 2-aminopyridines, aldehydes, and diazo-compounds is a widely validated method for synthesizing this compound derivatives . Key optimization parameters include:
- Catalyst selection : Transition-metal catalysts (e.g., Ir or Ru complexes) enhance regioselectivity and yield, particularly in cyclization steps .
- Solvent choice : Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility of intermediates.
- Temperature control : Maintaining 60–80°C minimizes side reactions like diazo decomposition.
- Stoichiometric ratios : A 1:1.2:1 molar ratio (aldehyde:2-aminopyridine:diazo) balances reactivity and reduces unreacted starting material .
Basic: What spectroscopic and analytical techniques are essential for characterizing this compound?
Answer:
- NMR spectroscopy : and NMR confirm the diazo group’s presence (e.g., δ ~5.5 ppm for CH in diazo) and pyridine ring substitution patterns .
- IR spectroscopy : A strong absorption band near 2100 cm indicates the diazo (–N–) functional group .
- Mass spectrometry (HRMS) : Accurate mass measurements validate molecular formula and fragmentation pathways.
- X-ray crystallography : Resolves stereochemical ambiguities in crystalline derivatives .
Basic: What safety protocols are critical when handling this compound in the laboratory?
Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates.
- Storage : Store at –20°C under inert gas (N or Ar) to prevent thermal decomposition or moisture-induced side reactions .
- Emergency response : For spills, neutralize with damp sand and dispose as hazardous waste (H290/H300 codes apply) .
Advanced: How can density functional theory (DFT) studies elucidate the reactivity of this compound in cycloaddition reactions?
Answer:
DFT calculations (e.g., B3LYP/6-31G**) predict frontier molecular orbitals (FMOs) to identify nucleophilic/electrophilic sites. For example:
- HOMO-LUMO gaps : Narrow gaps (~3–4 eV) suggest high reactivity toward [3+2] cycloadditions with electron-deficient alkenes .
- Transition-state analysis : Simulate intermediates in metal-catalyzed reactions (e.g., Ir-complexed vinylidenes) to optimize catalytic cycles .
Advanced: How can contradictory reports about this compound’s stability under acidic conditions be resolved?
Answer:
Methodological reconciliation involves:
- pH-dependent stability assays : Monitor decomposition kinetics via UV-Vis spectroscopy at pH 2–7. Contradictions often arise from trace metal impurities (e.g., Fe) accelerating degradation .
- Control experiments : Compare stability in rigorously deionized vs. tap water to isolate impurity effects.
- Computational modeling : Calculate proton affinity of the diazo group to predict pH-sensitive degradation pathways .
Advanced: What strategies mitigate thermal instability during large-scale synthesis of this compound derivatives?
Answer:
- Batch vs. flow chemistry : Continuous flow systems minimize heat accumulation, reducing exothermic decomposition risks .
- Additive screening : Stabilizers like hydroquinone (0.1–1 mol%) inhibit radical-induced decomposition.
- In situ monitoring : Use inline FTIR or Raman spectroscopy to detect early signs of instability (e.g., N gas evolution) .
Advanced: How does the pyridine ring’s electronic environment influence this compound’s catalytic applications?
Answer:
The pyridine moiety acts as a directing group in transition-metal catalysis:
- Coordination effects : Pyridine’s lone pair stabilizes metal centers (e.g., Ir or Cu), enhancing catalytic turnover in C–H activation reactions .
- Electronic tuning : Electron-withdrawing substituents (e.g., –Cl at the 3-position) increase the diazo group’s electrophilicity, accelerating cyclopropanation .
Advanced: What methodologies address reproducibility challenges in this compound-based reactions?
Answer:
- Detailed reaction logs : Document exact stoichiometry, solvent batch numbers, and humidity levels (hygroscopic reagents are sensitive to HO) .
- Open-source data sharing : Use platforms like Zenodo to publish raw NMR/HRMS files for independent validation.
- Collaborative verification : Partner with independent labs to replicate key findings using shared protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
